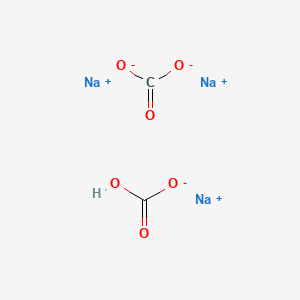

Sodium sesquicarbonate

Cat. No. B1202372

Key on ui cas rn:

533-96-0

M. Wt: 189.99 g/mol

InChI Key: WCTAGTRAWPDFQO-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US04584077

Procedure details

This Example describes an alternate embodiment of the present invention illustrated in FIG. 7 utilizing two-compartment water splitting to generate sodium carbonate and sodium hydroxide from trona ore. To a dissolver 710 equipped with a stirrer 711, is added trona ore via a line 712 and live steam via a line 714 to form a slurry of sodium carbonate/sodium bicarbonate and insolubles which is removed from the dissolver 710 via a line 716 and forwarded to a liquor purification tank 718. An aqueous sodium carbonate/sodium bicarbonate solution is removed from the tank 718 via a line 720 and forwarded to a crystallizer 722. Sodium bicarbonate solid, formed in the crystallizer 722, is removed via a line 726 and is fed to a centrifuge 727. The remaining aqueous solution of sodium carbonate and bicarbonate (mother liquor) is removed from the crystallizer 722 via a line 742a. In a secondary crystallizer 728, a more concentrated sodium carbonate solid and/or slurry is formed and removed via a line 730 to acid tank 732. An aqueous solution of sulfuric acid/sodium sulfate is added, via a line 740, to the tank 732. The source of sulfuric acid/sodium sulfate is the reaction product from the acid compartments A of the two-compartment electrodialytic water splitters 752 and 754 which is withdrawn via lines 740a and 740b, respectively. The composition of the source comprises about 1 to 15 weight % of sulfuric acid and about 10 to 30 weight % of sodium sulfate. In the acid tank 732 sodium bicarbonate reacts with sulfuric acid (from the source and also supplied via a line 736) to form sodium sulfate and carbon dioxide (which is removed via a line 734). The sodium sulfate produced in the acid tank 732 is removed via a line 738 for supply (via lines 738a and 738b) to the acid compartments of the two-compartment water splitters.

[Compound]

Name

trona

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

trona

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[OH-].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:1](=[O:2])([OH:4])[O-:3].[Na+:5] |f:0.1.2,3.4,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

trona

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

trona

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

To a dissolver 710

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer 711

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04584077

Procedure details

This Example describes an alternate embodiment of the present invention illustrated in FIG. 7 utilizing two-compartment water splitting to generate sodium carbonate and sodium hydroxide from trona ore. To a dissolver 710 equipped with a stirrer 711, is added trona ore via a line 712 and live steam via a line 714 to form a slurry of sodium carbonate/sodium bicarbonate and insolubles which is removed from the dissolver 710 via a line 716 and forwarded to a liquor purification tank 718. An aqueous sodium carbonate/sodium bicarbonate solution is removed from the tank 718 via a line 720 and forwarded to a crystallizer 722. Sodium bicarbonate solid, formed in the crystallizer 722, is removed via a line 726 and is fed to a centrifuge 727. The remaining aqueous solution of sodium carbonate and bicarbonate (mother liquor) is removed from the crystallizer 722 via a line 742a. In a secondary crystallizer 728, a more concentrated sodium carbonate solid and/or slurry is formed and removed via a line 730 to acid tank 732. An aqueous solution of sulfuric acid/sodium sulfate is added, via a line 740, to the tank 732. The source of sulfuric acid/sodium sulfate is the reaction product from the acid compartments A of the two-compartment electrodialytic water splitters 752 and 754 which is withdrawn via lines 740a and 740b, respectively. The composition of the source comprises about 1 to 15 weight % of sulfuric acid and about 10 to 30 weight % of sodium sulfate. In the acid tank 732 sodium bicarbonate reacts with sulfuric acid (from the source and also supplied via a line 736) to form sodium sulfate and carbon dioxide (which is removed via a line 734). The sodium sulfate produced in the acid tank 732 is removed via a line 738 for supply (via lines 738a and 738b) to the acid compartments of the two-compartment water splitters.

[Compound]

Name

trona

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

trona

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[OH-].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:1](=[O:2])([OH:4])[O-:3].[Na+:5] |f:0.1.2,3.4,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

trona

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

trona

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

To a dissolver 710

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer 711

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |